molecular formula C21H20N2O4 B2945621 methyl 2-(2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamido)benzoate CAS No. 862831-34-3

methyl 2-(2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamido)benzoate

Cat. No.: B2945621
CAS No.: 862831-34-3
M. Wt: 364.401
InChI Key: LOKZCXBGBBWQKJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-(1,2-dimethyl-1H-indol-3-yl)-N-methyl-2-oxoacetamido)benzoate is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Heterocyclic Systems

Research has highlighted the utility of related compounds in the synthesis of complex heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs have been prepared for the generation of polyfunctional heterocyclic systems like pyrroles, pyrimidines, and isoxazoles, demonstrating the compound's relevance in synthesizing polysubstituted heterocyclic systems (Pizzioli et al., 1998).

Crystal Engineering and Phase Transitions

The compound has also been involved in crystal engineering studies. For example, methyl 2-(carbazol-9-yl)benzoate, which shares a structural motif with the chemical , has been examined for its unusual crystallization behavior, demonstrating the potential of such compounds in inducing phase transitions under high pressure, a critical consideration for materials science (Johnstone et al., 2010).

Catalytic Transformations

Further research has explored catalytic transformations involving similar compounds, where, for instance, various 1,3-dicarbonyl compounds reacted with benzylic alcohols to produce 2-benzylated products under mild conditions facilitated by iron catalysis. This highlights the role of such methyl esters in catalyzed benzylation reactions, providing a pathway to synthesize pharmaceutically relevant compounds (Kischel et al., 2007).

Carbonylative Transformations

In addition, the direct carbonylative transformation of benzyl amines to produce methyl 2-arylacetates under additive-free conditions has been developed, utilizing similar esters. This process emphasizes the efficiency and versatility of such compounds in organic synthesis, especially in pharmaceutical contexts (Li et al., 2018).

Synthesis of Indole Derivatives

Moreover, the Claisen condensation involving related esters has been employed to synthesize indole derivatives, crucial in developing compounds with potential biological activity. This demonstrates the compound's significance in constructing complex molecules with potential therapeutic applications (Rozhkov et al., 1980).

Properties

IUPAC Name

methyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]-methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-13-18(14-9-5-7-11-16(14)22(13)2)19(24)20(25)23(3)17-12-8-6-10-15(17)21(26)27-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKZCXBGBBWQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(C)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.